N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
“N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide” is a chemical compound. Based on its name, it contains a dodecylsulfanyl group (a sulfur atom bonded to a 12-carbon alkyl chain), a methanimidamide group (a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom), and a methyl group attached to one of the nitrogen atoms. The “hydrobromide” indicates that it is a salt with a bromide ion .
Scientific Research Applications
Bioavailability and Pharmacokinetics
Research on the bioavailability and pharmacokinetics of related compounds, such as dextrorphan hydrobromide, has been conducted to understand their absorption, distribution, metabolism, and excretion in biological systems. Dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, has been studied for its well-tolerated maximum loading dose and maintenance infusion in patients with acute stroke. These studies are crucial for determining the therapeutic potential and safety profile of related compounds, including N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide, in various medical conditions (Albers et al., 1995).
Antimicrobial Properties
Compounds similar to N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide have shown significant antimicrobial properties. For example, sulforaphane, a compound derived from broccoli sprouts, has been demonstrated to be bactericidal against Helicobacter pylori infections. This suggests potential research applications of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide in developing antimicrobial therapies, especially for bacteria that contribute to the global burden of gastric cancer (Yanaka et al., 2009).
Neuroprotective Effects
Studies on compounds with similar structural features have explored their neuroprotective effects. Dextrorphan hydrochloride, for instance, has been investigated for its neuroprotective properties in models of focal brain ischemia, highlighting the potential of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide in neuroprotective research. Such studies are essential for developing treatments for neurological conditions, including stroke and neurodegenerative diseases (Albers et al., 1995).
properties
IUPAC Name |
dodecyl N'-methylcarbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(15)16-2;/h3-13H2,1-2H3,(H2,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWLVDRRWDBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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